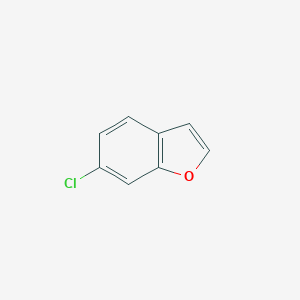

6-Chlorobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDOWJPNZYBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591226 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151619-12-4 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chlorobenzofuran chemical properties

An In-Depth Technical Guide to 6-Chlorobenzofuran: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound featuring a benzene ring fused to a furan ring, with a chlorine atom substituted at the 6th position. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules, both natural and synthetic.[1][2] Its unique electronic and structural properties make it a versatile building block and a key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and materials.[3][4] The presence of the chlorine atom and the benzofuran core allows for diverse chemical modifications, particularly through cross-coupling reactions, which are fundamental in modern drug discovery pathways.[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 151619-12-4 | [4] |

| Molecular Formula | C₈H₅ClO | [4][5] |

| Molecular Weight | 152.58 g/mol | [4][5] |

| Appearance | Not specified; likely a solid or oil | |

| Boiling Point | 202-203 °C | [4] |

| Density | ~1.289 g/cm³ (Predicted) | [4] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. | [6] |

| Storage | Room temperature, sealed, dry conditions. | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The furan ring protons will appear as doublets. The benzene ring protons will exhibit a pattern characteristic of a 1,2,4-trisubstituted system, likely an ABX spin system.[7]

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbons in the benzofuran scaffold. The carbon attached to the chlorine atom will experience a direct electronic effect, influencing its chemical shift. The carbons of the furan moiety are typically observed at distinct chemical shifts, with C2 often appearing downfield from C3.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands for this compound would include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic/furan): ~1600-1450 cm⁻¹[8]

-

C-O-C stretching (ether): ~1250-1050 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of chlorine. There will be a peak at m/z 152 (for ³⁵Cl) and a peak at m/z 154 (for ³⁷Cl) in an approximate 3:1 ratio.[9]

-

Fragmentation: Common fragmentation patterns for benzofurans involve the loss of CO, CHO, or the chlorine atom, leading to characteristic fragment ions that can aid in structural elucidation.[10]

Synthesis and Purification

The synthesis of substituted benzofurans can be achieved through various methods. A common conceptual pathway involves the intramolecular cyclization of a suitably substituted phenol derivative. For this compound, a plausible route could start from 4-chlorophenol.

Experimental Protocol: Synthesis of this compound-3(2H)-one (A Precursor)

While a direct synthesis for this compound is not detailed in the provided search results, a protocol for a closely related precursor, this compound-3(2H)-one, is available and provides valuable insight into the formation of the core structure.[11][12] This compound can subsequently be converted to this compound.

Step 1: Starting Material Preparation

-

Begin with 2-(carboxymethoxy)-4-chlorobenzoic acid.[11]

Step 2: Cyclization Reaction

-

Dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (11.5 g, 50 mmol) in acetic anhydride (100 ml).[11][12]

-

Heat the reaction mixture to 150 °C and maintain for 4 hours. The mixture will turn deep red.[11][12]

-

After completion, cool the mixture to room temperature and carefully quench with ice-cold water.[11][12]

-

Collect the resulting red solid by filtration and wash thoroughly with water.[11][12]

Step 3: Hydrolysis and Product Formation

-

Suspend the washed red solid in 1N HCl and reflux for 2 hours.[11][12]

-

This compound-3(2H)-one will precipitate from the mixture as a deep red solid.[11][12]

-

Isolate the product by filtration, wash with water, and dry at 40 °C. The reported yield is 69%.[11][12]

Synthesis Workflow Diagram

Caption: Synthesis workflow for a this compound precursor.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich furan ring and the aromatic benzene ring, modified by the electron-withdrawing chlorine atom.

-

Electrophilic Substitution: The benzofuran ring is susceptible to electrophilic attack. The position of substitution (e.g., Vilsmeier-Haack formylation, bromination) is directed by the existing substituents.[13]

-

Cross-Coupling Reactions: The C-Cl bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon-carbon bonds, enabling the construction of more complex molecular architectures, a technique widely used in drug discovery.[4][13]

-

Lithiation: Directed ortho-metalation can be used to introduce substituents at specific positions, although this can be competitive with halogen-metal exchange.

Illustrative Reaction: Suzuki Coupling

Caption: Conceptual diagram of a Suzuki cross-coupling reaction.

Applications in Drug Development

Benzofuran derivatives are integral to medicinal chemistry, forming the core of numerous compounds with diverse therapeutic properties, including anticancer, antifungal, anti-inflammatory, and neuroprotective activities.[1][2][14] this compound serves as a crucial starting material or intermediate in the synthesis of these agents.[3][4]

-

Anti-inflammatory and Analgesic Drugs: The scaffold is used to develop novel anti-inflammatory and pain-management agents.[3]

-

Central Nervous System (CNS) Disorders: It is a building block for molecules targeting CNS disorders.[4]

-

Anticancer Agents: Halogenated benzofurans have shown selective toxicity towards cancer cell lines, making them promising candidates for oncology research.[1][15] The chlorine atom can enhance lipophilicity or participate in key binding interactions with biological targets.

-

Antifungal and Antimicrobial Agents: The benzofuran core is found in compounds with potential antifungal and antimicrobial properties.[4][16]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its derivatives.

-

General Handling: Use in a well-ventilated area or fume hood.[17] Avoid contact with skin, eyes, and clothing.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water.[18] If irritation occurs, seek medical attention.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[17]

-

Inhalation: Move the person to fresh air.[18]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17]

-

Fire: The compound may be combustible. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

This compound is a high-value heterocyclic compound with a well-defined set of chemical and physical properties. Its true utility for researchers lies in its reactivity, which allows it to serve as a foundational building block for a vast range of more complex molecules. The ability to leverage its chlorinated position for cross-coupling reactions makes it an indispensable tool in the synthesis of novel therapeutic agents and advanced materials. A thorough understanding of its properties, spectroscopic signatures, and handling requirements is paramount for its safe and effective application in the laboratory.

References

-

iChemical. This compound-3(2H)-one, CAS No. 3260-78-4. [Link]

-

ChemBK. This compound-3(2H)-one. [Link]

-

MySkinRecipes. This compound. [Link]

-

Altarawneh, M., et al. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. ResearchGate. [Link]

-

Yang, S., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

-

Chem Service. SAFETY DATA SHEET. [Link]

-

Al-Hourani, B. J., et al. (2016). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

-

Loudon, G. M., & Parise, J. (n.d.). Mass Spectrometry and Infrared Spectroscopy. [Link]

-

Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

-

ResearchGate. Clinically approved drugs containing the benzofuran scaffold. [Link]

-

ResearchGate. Some clinical drugs containing benzofuran scaffolds. [Link]

-

Kavanagh, P., et al. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate. [Link]

-

PubChem. Benzofuran, chloro- | C8H5ClO | CID 184653. [Link]

-

PubChem. 5-Chloro-1-benzofuran | C8H5ClO | CID 90013. [Link]

-

ResearchGate. Efficient procedure to Synthesize 3-Chlorobenzofuran derivatives. [Link]

-

Fung, D., et al. (1985). Gas chromatographic/mass Spectrometric Analysis of Specific Isomers of Polychlorodibenzofurans. PubMed. [Link]

-

Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

-

LibreTexts Chemistry. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

-

Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

-

van der Meer, T., et al. (2015). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4 [amp.chemicalbook.com]

- 12. 6-CHLORO-BENZOFURAN-3-ONE | 3260-78-4 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Chlorobenzofuran: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorobenzofuran is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a versatile synthetic intermediate, its unique structural and electronic properties make it a valuable building block for the synthesis of complex molecular architectures with diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, reactivity, and notable applications as a precursor to innovative therapeutic agents.

Core Chemical Identity

CAS Number: 151619-12-4[1]

Molecular Formula: C₈H₅ClO[1]

Molecular Weight: 152.58 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physical Properties:

| Property | Value | Reference(s) |

| Boiling Point | 202-203 °C | [2] |

| Density | 1.289±0.06 g/cm³ (Predicted) | [2] |

Synthesis of this compound

One common and powerful approach is the intramolecular cyclization of an appropriately substituted phenol . For the synthesis of this compound, a plausible synthetic route would involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of this compound.

Key Considerations in the Synthetic Design:

-

Catalyst System: The choice of palladium catalyst, ligand, and base is crucial for optimizing the yield and purity of the product. Catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ are commonly employed.[3]

-

Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled to ensure efficient cyclization and minimize side reactions.

-

Starting Material Availability: The synthesis of the substituted phenol precursor is a critical aspect of the overall synthetic strategy.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is largely dictated by the benzofuran ring system and the presence of the chlorine atom. This combination of features makes it a versatile intermediate for further chemical transformations.

1. Cross-Coupling Reactions:

The chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[2] These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for drug discovery.

-

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes, providing a pathway to more complex structures.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins† (2013) | Upendra Sharma | 210 Citations [scispace.com]

Introduction: The Significance of the 6-Chlorobenzofuran Scaffold

An In-Depth Technical Guide to the Synthesis of 6-Chlorobenzofuran

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast array of natural products and synthetic molecules of significant biological and pharmaceutical importance.[1][2] Its derivatives are known to exhibit a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The specific introduction of a chlorine atom at the 6-position of the benzofuran ring creates this compound, a key intermediate and building block in medicinal chemistry and drug development.[4] The electron-withdrawing nature and specific location of the chlorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold for the synthesis of targeted therapeutic agents.

This guide provides a comprehensive overview of robust and field-proven synthetic strategies for obtaining this compound from various starting materials. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, empowering researchers to select and implement the optimal strategy for their specific application.

Transition Metal-Catalyzed Cross-Coupling and Cyclization

Among the most powerful and versatile methods for constructing substituted benzofurans are those that employ transition-metal catalysis. These reactions often exhibit high efficiency and functional group tolerance, allowing for the convergent assembly of the target scaffold from readily available precursors.

Palladium/Copper-Catalyzed Sonogashira Coupling and Annulation

A premier strategy for the regioselective synthesis of 2-substituted benzofurans is the tandem Sonogashira cross-coupling and intramolecular cyclization (annulation) sequence.[5] This approach involves the palladium-catalyzed coupling of a terminal alkyne with an ortho-iodophenol, followed by a base- or catalyst-mediated cyclization of the resulting 2-alkynylphenol intermediate.

Causality and Mechanistic Insight:

The success of this one-pot, three-component reaction hinges on the precise orchestration of two distinct catalytic cycles.[6]

-

Sonogashira Coupling: A Pd(0) species undergoes oxidative addition into the C-I bond of the 2-iodophenol. Concurrently, a copper(I) acetylide is formed from the terminal alkyne, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the 2-alkynylphenol and regenerates the Pd(0) catalyst.

-

Intramolecular Annulation: The phenolic proton is abstracted by a base, and the resulting phenoxide anion attacks the proximal carbon of the alkyne triple bond in a 5-endo-dig cyclization. Subsequent protonation yields the final benzofuran product. The use of microwave irradiation can dramatically shorten reaction times and minimize side-product formation.[6]

Logical Workflow: Sonogashira Coupling/Cyclization

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 6. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chlorobenzofuran: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and the presence of an oxygen atom provide unique electronic and steric properties, making it a privileged scaffold in medicinal chemistry. Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The strategic incorporation of substituents onto the benzofuran core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Halogenation, in particular, is a common strategy to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide focuses on a specific halogenated derivative, 6-chlorobenzofuran, providing a comprehensive overview of its chemical identity, synthesis, properties, and its emerging role as a versatile building block in the development of novel therapeutics.

Chemical Identity of this compound

IUPAC Name and Synonyms

The unequivocally correct nomenclature for the compound with a chlorine atom at the 6th position of the benzofuran ring system is 6-chloro-1-benzofuran . However, in common laboratory and commercial parlance, it is most frequently referred to as This compound .

Synonyms:

-

Benzofuran, 6-chloro-

-

6-Chloro-1-benzofuran

It is critical to distinguish this compound from its isomer, this compound-3(2H)-one, a related but structurally distinct ketone derivative.

Chemical Structure and Key Identifiers

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 151619-12-4[5] |

| Molecular Formula | C₈H₅ClO[5] |

| Molecular Weight | 152.58 g/mol [5] |

| MDL Number | MFCD18825837[5] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for its characterization.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 202-203 °C | [5] |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [5] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The protons on the furan ring (H-2 and H-3) will appear as doublets, while the protons on the benzene ring (H-4, H-5, and H-7) will exhibit a more complex splitting pattern due to their respective couplings. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the oxygen of the furan ring.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be particularly affected by the position of the chlorine substituent.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. A strong C-O stretching band for the furan ether linkage will also be present. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

2.2.4. Mass Spectrometry

The electron ionization mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 152. A characteristic isotopic peak (M+2) at m/z 154, with an intensity of approximately one-third of the molecular ion peak, will be indicative of the presence of a single chlorine atom.[6]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in academic literature, its synthesis can be approached through established methods for benzofuran ring formation, followed by chlorination, or by utilizing a chlorinated starting material. One plausible synthetic route involves the Perkin rearrangement.

Proposed Synthetic Pathway: Perkin Rearrangement

A potential synthetic route to this compound could involve the following conceptual steps:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Conceptual):

-

O-Allylation of 4-Chlorophenol: 4-Chlorophenol is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 1-allyloxy-4-chlorobenzene.

-

Claisen Rearrangement: The resulting allyl ether is heated to induce a Claisen rearrangement, where the allyl group migrates from the oxygen to the ortho position on the benzene ring, forming 2-allyl-4-chlorophenol.

-

Oxidative Cyclization: The 2-allyl-4-chlorophenol is then subjected to oxidative cyclization. This can be achieved using various reagents, such as a palladium catalyst or osmium tetroxide followed by an oxidizing agent, to form the furan ring, yielding this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the benzofuran core and the presence of the chlorine atom, which allows for further functionalization.[5]

Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The chlorine atom at the 6-position makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl groups.[8]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 6-Chlorobenzofuran: Synthesis, Characterization, and Reactivity for Drug Discovery

This guide provides a comprehensive technical overview of 6-Chlorobenzofuran, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, detail a robust synthetic route, explore its characteristic spectroscopic signature, and discuss its reactivity in key cross-coupling reactions that are foundational to modern medicinal chemistry.

Core Molecular Attributes of this compound

This compound is a bicyclic aromatic ether consisting of a benzene ring fused to a furan ring, with a chlorine substituent at the 6-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable synthon in the construction of more complex molecular architectures.

Key Physicochemical Properties

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| CAS Number | 151619-12-4 | [1][2][3] |

| Boiling Point | 202-203 °C | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid | N/A |

| Predicted Density | 1.289 g/cm³ | [1] |

Synthesis of this compound

The construction of the benzofuran ring system is a well-established field in organic synthesis. One of the most reliable and versatile strategies involves the intramolecular cyclization of an appropriately substituted phenol precursor. A highly effective approach is the tandem Sonogashira coupling followed by a cycloisomerization reaction. This method offers the advantage of building complexity in a one-pot or sequential manner from readily available starting materials.

Conceptual Synthesis Pathway

The logical pathway to this compound involves the coupling of a terminal alkyne with a halogenated phenol, followed by an intramolecular cyclization to form the furan ring. A plausible and efficient route starts from 4-chlorophenol and a protected alkyne like propargyl alcohol.

Field-Proven Experimental Protocol: Tandem Sonogashira Coupling and Cyclization

This protocol is based on established methodologies for benzofuran synthesis, adapted for the specific target of this compound.[4][5] The causality for this choice rests on the high efficiency and functional group tolerance of palladium- and copper-catalyzed cross-coupling and cyclization reactions.

Step 1: Williamson Ether Synthesis of 1-Chloro-4-(prop-2-yn-1-yloxy)benzene

-

To a stirred solution of 4-chlorophenol (1.0 eq) in acetone (10 mL/g of phenol), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

-

Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 60 °C) and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ether intermediate. This is often of sufficient purity to be carried forward without further purification.

Step 2: Intramolecular Cycloisomerization to this compound

-

Dissolve the crude 1-chloro-4-(prop-2-yn-1-yloxy)benzene (1.0 eq) in a suitable solvent such as acetonitrile or DMF (15 mL/g).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, typically CuI (0.1 eq).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by GC-MS or TLC for the disappearance of the starting material and the appearance of the product.

-

Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related benzofuran structures and established spectroscopic principles.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is a primary tool for structural elucidation. For this compound, the following proton signals are expected (predicted for CDCl₃ solvent):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.65 | d | ~2.2 |

| H-3 | ~6.75 | d | ~2.2 |

| H-4 | ~7.45 | d | ~8.5 |

| H-5 | ~7.20 | dd | ~8.5, 2.0 |

| H-7 | ~7.50 | d | ~2.0 |

The furan protons (H-2 and H-3) are expected to appear as doublets with a small coupling constant. The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~145.0 |

| C-3 | ~107.0 |

| C-3a | ~129.5 |

| C-4 | ~121.0 |

| C-5 | ~125.0 |

| C-6 | ~130.0 |

| C-7 | ~112.0 |

| C-7a | ~154.0 |

FT-IR (Fourier-Transform Infrared Spectroscopy)

The IR spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O-C ether linkage of the furan ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 - 1200 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is expected.

| Ion | m/z (mass-to-charge ratio) | Note |

| [M]⁺ | 152 | Corresponding to C₈H₅³⁵ClO |

| [M+2]⁺ | 154 | Corresponding to C₈H₅³⁷ClO |

Reactivity and Applications in Drug Discovery

The chlorine atom at the 6-position of the benzofuran core is the key handle for synthetic elaboration. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the primary reason for its utility in drug discovery programs.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[9][10][11] this compound can be coupled with various aryl or heteroaryl boronic acids to generate 6-arylbenzofuran derivatives, which are common scaffolds in bioactive molecules.

Protocol: Synthesis of 6-Phenylbenzofuran

-

In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography.

Heck Reaction

The Heck reaction couples the aryl halide with an alkene, creating a new substituted alkene.[12][13][14] This allows for the introduction of vinyl groups, which can be further functionalized, for example, through oxidation or reduction.

Protocol: Synthesis of 6-Styrylbenzofuran

-

To a mixture of this compound (1.0 eq), styrene (1.5 eq), and a palladium source like Palladium(II) acetate [Pd(OAc)₂] (0.05 eq), add a phosphine ligand such as triphenylphosphine (PPh₃) (0.1 eq).

-

Add a suitable solvent (e.g., DMF or acetonitrile) and an organic base like triethylamine (Et₃N) (2.0 eq).

-

Degas the mixture and heat under an inert atmosphere to 100-120 °C.

-

Monitor the reaction progress. Upon completion, cool the mixture and perform a standard aqueous workup.

-

Purify the product via column chromatography to obtain the desired 6-styrylbenzofuran.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).[2][15][16]

-

Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block in the synthesis of complex organic molecules. Its defined physicochemical properties, accessible synthetic routes, and, most importantly, its reactivity in modern cross-coupling chemistry make it a key tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective application in the discovery of novel therapeutics.

References

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound-3(2H)-one. Retrieved from [Link]

-

Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chlorobenzofuran. Retrieved from [Link]

-

da Silva, A. B., et al. (2025, August 6). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran, chloro-. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Carrera, C. S., & Carretero, J. C. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

-

ResearchGate. (2019, May 20). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient procedure to Synthesize 3‐Chlorobenzofuran derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Ahubelem, N. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. International Journal of Quantum Chemistry, 115(24), 1739-1745. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1769. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Retrieved from [Link]

-

ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Switchable synthesis of sulfinylated and sulfonylated indoles and benzofurans from o-aminophenyl/o-hydroxyphenyl propargyl alcohols and β-sulfinyl esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

- Google Patents. (n.d.). US3383427A - Procedure for synthesis of propargyl alcohol.

Sources

- 1. This compound [myskinrecipes.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 151619-12-4 | this compound - Capot Chemical [capotchem.com]

- 4. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 6-Chlorobenzofuran

For Immediate Release

Shanghai, China – January 9, 2026 – 6-Chlorobenzofuran, a seemingly unassuming heterocyclic compound, has carved a significant niche in the landscape of modern medicinal chemistry and materials science. While its name might not be as widely recognized as some blockbuster drugs, this chlorinated benzofuran derivative serves as a critical building block for a diverse array of complex molecules, empowering researchers and drug development professionals in their quest for novel therapeutic agents and advanced materials. This in-depth technical guide delves into the historical roots of benzofuran chemistry, traces the development of synthetic methodologies leading to this compound, and explores its contemporary applications.

From Coumarin to a New Heterocycle: The Genesis of Benzofuran Chemistry

The story of this compound is intrinsically linked to the broader history of its parent scaffold, benzofuran. The journey into this class of oxygen-containing heterocycles began in 1870 when the English chemist William Henry Perkin, renowned for his discovery of the first synthetic dye, mauveine, reported the synthesis of the benzofuran ring system.[1][2][3][4] His pioneering work, which involved the ring contraction of a 2-halocoumarin in the presence of a hydroxide, became known as the Perkin rearrangement.[5] This discovery laid the foundational stone for the exploration of a new family of compounds that would later prove to be of immense chemical and biological importance.

The early methods for constructing the benzofuran core, such as the Perkin reaction and the von Pechmann condensation, were instrumental in the initial exploration of this chemical space.[6][7][8][9][10] These classic reactions, while groundbreaking for their time, often required harsh conditions and offered limited control over substitution patterns.

The Rise of Substituted Benzofurans: A New Frontier in Synthesis

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its emergence is a testament to the evolution of synthetic organic chemistry in the early to mid-20th century. As the understanding of reaction mechanisms grew, so did the ability of chemists to introduce specific functional groups onto aromatic rings. The synthesis of this compound likely arose from systematic studies on the reactions of substituted phenols, particularly 4-chlorophenol, with various reagents to construct the fused furan ring.

Early synthetic strategies for substituted benzofurans often involved the cyclization of appropriately functionalized precursors. A common conceptual approach would involve a starting material like 4-chlorophenol, which possesses the chlorine atom at the desired position on the benzene ring. The challenge then lay in the construction of the furan ring fused at the 2- and 3-positions of the phenol.

A plethora of synthetic methods have since been developed, offering greater efficiency, milder conditions, and broader substrate scope. These can be broadly categorized as follows:

-

Intramolecular Cyclization Reactions: These methods involve the formation of the furan ring from a linear precursor already containing the substituted benzene ring. A prominent example is the cyclization of ortho-alkenylphenols.

-

Metal-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis revolutionized the synthesis of complex organic molecules. Palladium- and copper-catalyzed reactions, for instance, have become powerful tools for constructing the C-C and C-O bonds necessary for forming the benzofuran scaffold.[11]

-

One-Pot Syntheses: Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, have been developed for the synthesis of benzofurans, minimizing waste and purification steps.

Physicochemical Properties and Reactivity

This compound (CAS Number: 151619-12-4) is a solid at room temperature with a boiling point of 202-203 °C.[12] Its key structural feature is the benzofuran core, an aromatic heterocyclic system, with a chlorine atom attached at the 6-position of the benzene ring.

| Property | Value | Source |

| CAS Number | 151619-12-4 | [11][12][13][14][15] |

| Molecular Formula | C₈H₅ClO | [13] |

| Molecular Weight | 152.58 g/mol | [13] |

| Boiling Point | 202-203 °C | [12] |

| Purity | 96% | [12] |

The presence of the chlorine atom significantly influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of chlorine deactivates the benzene ring towards electrophilic substitution to some extent, but also provides a handle for further functionalization through cross-coupling reactions. The benzofuran ring itself can undergo various chemical transformations, making this compound a versatile intermediate.

Experimental Protocol: A Representative Synthesis of a Substituted Benzofuran

Objective: To synthesize a 2-substituted benzofuran from an ortho-alkenylphenol.

Materials:

-

ortho-alkenylphenol derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., acetonitrile, CH₃CN)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ortho-alkenylphenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

-

Addition of Reagents: To the stirred solution, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-substituted benzofuran.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for a wide range of cross-coupling and cyclization reactions. It facilitates the key bond-forming steps in the catalytic cycle.

-

Ligand: Triphenylphosphine is a ligand that coordinates to the palladium center, stabilizing it and modulating its reactivity to promote the desired transformation.

-

Base: Potassium carbonate is used to deprotonate the phenolic hydroxyl group, making it a more nucleophilic species to participate in the cyclization reaction.

-

Anhydrous Solvent and Inert Atmosphere: These precautions are taken to prevent the deactivation of the catalyst and to avoid unwanted side reactions with water or oxygen.

The Role of this compound in Drug Discovery and Beyond

The true significance of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules with valuable biological activities. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[12] The presence of the chlorine atom at the 6-position offers several advantages:

-

Modulation of Physicochemical Properties: The chlorine atom can alter the lipophilicity, metabolic stability, and pharmacokinetic profile of a drug candidate.

-

Site for Further Functionalization: The carbon-chlorine bond can be readily transformed into other functional groups using modern synthetic methods like Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Specific Interactions with Biological Targets: The chlorine atom can engage in specific halogen bonding interactions with protein targets, potentially enhancing the binding affinity and selectivity of a drug molecule.

Derivatives of this compound have been investigated for a range of therapeutic areas, including as potential anticancer, antibacterial, and antifungal agents.[7] For instance, the benzofuran nucleus is a core component of several approved drugs, and the ability to introduce a chlorine atom at a specific position allows for the fine-tuning of their pharmacological properties.

Beyond pharmaceuticals, the unique electronic and photophysical properties of benzofuran derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Future Outlook

The journey of this compound from a conceptual derivative of a historically significant heterocycle to a valuable tool in modern chemistry is a testament to the continuous evolution of the field. As our understanding of biological processes deepens and the demand for novel therapeutics and materials grows, the importance of versatile building blocks like this compound is set to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this and other substituted benzofurans, as well as the exploration of their full potential in creating the next generation of innovative molecules.

Visualization of a Generic Benzofuran Synthesis Workflow

Caption: A generalized workflow for the synthesis and application of substituted benzofurans.

References

- Perkin, W. H. On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society. 1868, 21, 53–61.

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024 . [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. 2017 , 9(5), 210-220. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023 , 28(15), 5786. [Link]

-

(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. 2024 . [Link]

-

Perkin rearrangement. Wikipedia. [Link]

-

151619-12-4 | this compound - Capot Chemical. [Link]

-

151619-12-4 | 6-chlorobenzofurane | this compound - Capot Chimique. [Link]

-

Pechmann condensation. Wikipedia. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019 , 24(8), 1583. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. 2024 . [Link]

-

This compound - MySkinRecipes. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. 2017 , 6(12), 1-17. [Link]

-

Perkin reaction. Wikipedia. [Link]

-

The Perkin Reaction and Related Reactions. Organic Reactions. 1942 . [Link]

-

The Pechmann Reaction. Organic Reactions. 1953 . [Link]

-

Perkin Reaction - Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]

- 4. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4992568A - Synthesis of benzofurans - Google Patents [patents.google.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 13. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof - Google Patents [patents.google.com]

- 14. NO20012726D0 - Benzofuran derivatives, their preparation and use - Google Patents [patents.google.com]

- 15. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

The Pharmacological Promise of 6-Chlorobenzofuran: A Technical Guide to Investigating its Potential Biological Activity

Foreword: The Benzofuran Scaffold and the Influence of Halogenation

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are ubiquitous in nature and have been extensively synthesized, leading to the discovery of a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8] The biological versatility of the benzofuran nucleus has cemented its status as a critical building block in drug discovery and development.[4]

A recurring theme in the structure-activity relationship (SAR) studies of benzofuran derivatives is the profound impact of halogenation on their biological efficacy. The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring has been consistently shown to significantly enhance anticancer and antimicrobial activities.[1][9] The position of the halogen is of great importance, with substitutions at certain positions leading to more potent compounds.[1] This guide focuses on 6-Chlorobenzofuran, exploring its potential biological activities based on the extensive research conducted on its chemical relatives. While direct experimental data on this compound is limited, the wealth of information on its derivatives provides a strong rationale for its investigation as a potentially bioactive compound.

Potential Anticancer Activity of this compound

Benzofuran derivatives have emerged as promising candidates for anticancer drug development, exhibiting potent activity against a variety of cancer cell lines and often demonstrating lower toxicity toward normal cells.[2][9][10] The presence of a chlorine atom on the benzofuran scaffold has been particularly noted for enhancing cytotoxic properties.[1]

Inferred Mechanisms of Action

Based on studies of chlorinated and other substituted benzofuran derivatives, this compound may exert anticancer effects through multiple signaling pathways:

-

Inhibition of the AKT/mTOR Pathway: The AKT/mammalian target of the rapamycin (mTOR) pathway is frequently dysregulated in many cancers, making it a prime target for drug discovery.[1] Certain benzofuran derivatives have been synthesized as inhibitors of the mTORC1 protein complex.[1]

-

Inhibition of the Hypoxia-Inducible Factor (HIF-1) Pathway: Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is involved in the carcinogenesis of tumors independent of p53 status.[1]

-

Targeting the Urokinase-Type Plasminogen Activator (uPA) System: The uPA system is crucial for cancer invasion and metastasis.[1] Amiloride-benzofuran derivatives have been investigated as potent uPA inhibitors.[1]

-

Induction of Apoptosis: Some 5-chlorobenzofuran-2-carboxamides have been identified as potential apoptotic antitumor agents.[9]

-

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain benzofuran-chalcone hybrids have demonstrated potent inhibitory effects on VEGFR-2, a key player in tumor angiogenesis.[11]

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound on various cancer cell lines.

1. Cell Culture and Seeding:

- Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

- Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

- Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

3. Incubation and MTT Addition:

- Incubate the plate for 48 or 72 hours.

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Data for Chloro-Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-chlorobenzofuran-2-carboxamide derivative | Human mammary gland epithelial (MCF-10A) | Similar to Doxorubicin (1.136 µM) | [1] |

| Benzene-sulfonamide-based benzofuran derivative with a chloro-phenyl group | HCT116 and HCT116 p53-null | Not specified, but showed inhibition | [1] |

| Benzofuran-chalcone derivative (4n) | HeLa | 3.18 | [11] |

| Benzofuran-chalcone derivative (4g) | HeLa | 5.61 | [11] |

| Benzofuran-chalcone derivative (4o) | HeLa | 6.36 | [11] |

| Halogenated benzofuran derivative (Compound 8) | HepG2 | 3.8 ± 0.5 | [9] |

| Halogenated benzofuran derivative (Compound 8) | A549 | 3.5 ± 0.6 | [9] |

Potential Antimicrobial Activity

Benzofuran derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[4][12][13][14] The introduction of a chlorine atom into the benzofuran structure has been shown to be beneficial for this activity.[13]

Inferred Mechanisms of Action

The antimicrobial action of chlorinated benzofurans may involve:

-

Disruption of Microbial Cell Integrity: The lipophilic nature of the chlorinated benzofuran core could facilitate its insertion into the microbial cell membrane, leading to a loss of integrity and cell death.

-

Inhibition of Essential Enzymes: Benzofuran derivatives may inhibit crucial microbial enzymes, such as those involved in cell wall synthesis or DNA replication. For instance, some derivatives have been studied for their ability to inhibit topoisomerase activity.[15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

1. Preparation of Inoculum:

- Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 30°C, respectively.

- Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of this compound in DMSO.

- In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations (e.g., 200 to 0.39 µg/mL).

3. Inoculation and Incubation:

- Add the prepared microbial inoculum to each well.

- Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole).

- Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

4. Determination of MIC:

- The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data for Chloro-Benzofuran Derivatives

| Compound Type | Microbial Strain(s) | MIC (µg/mL) | Reference |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci | 50 - 200 | [13] |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, C. parapsilosis | 100 | [13] |

| Benzofuran amide derivatives | Gram-positive and Gram-negative bacteria | As low as 6.25 | [16] |

Potential Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated potent anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.[10][16][17]

Inferred Mechanisms of Action

The potential anti-inflammatory effects of this compound could be mediated through the inhibition of key inflammatory signaling pathways:

-

Inhibition of NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.[18] Benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[18]

-

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production: Overproduction of NO and PGE2 are hallmarks of inflammation. Some benzofuran derivatives inhibit the production of these mediators in lipopolysaccharide (LPS)-stimulated macrophages.[17][19]

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Production in RAW 264.7 Macrophages)

This protocol assesses the ability of this compound to inhibit NO production in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

- Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

2. Compound Treatment and Stimulation:

- Treat the cells with various concentrations of this compound for 1 hour.

- Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include unstimulated and LPS-only stimulated controls.

3. Measurement of Nitrite Concentration (Griess Assay):

- Collect 50 µL of the cell culture supernatant from each well.

- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

- Measure the absorbance at 540 nm.

- Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Cell Viability Assay (MTT):

- Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Toxicology and Safety Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its potential toxicity. Studies on 2,3-benzofuran have shown that chronic oral exposure can lead to kidney and liver damage in rats and mice, and it has been found to be carcinogenic in these animal models.[20][21] Inhalation exposure to related chlorinated aromatic compounds like 2-chloronitrobenzene has been associated with methemoglobin formation and oxidative damage to red blood cells.[22] Therefore, any investigation into the biological activity of this compound must be accompanied by rigorous toxicological assessments. Proper laboratory safety practices, including the use of personal protective equipment, are essential when handling this compound.[23]

Conclusion and Future Directions

The extensive body of research on benzofuran derivatives strongly suggests that this compound is a promising candidate for investigation as a bioactive agent. Its potential anticancer, antimicrobial, and anti-inflammatory properties, inferred from the activities of structurally related compounds, warrant a systematic evaluation. The experimental protocols outlined in this guide provide a framework for such an investigation. Future research should focus on synthesizing this compound and its novel derivatives, performing the described in vitro assays, and, for promising candidates, proceeding to in vivo studies to validate their therapeutic potential and assess their toxicological profiles. The exploration of this and other halogenated benzofurans could pave the way for the development of new and effective therapeutic agents.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. (2022-04-28). Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition - Mattioli 1885. (2021-09-16). Available at: [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. NIH. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

-

Radical mechanism of formation of chlorobenzofuran from isomer 1. Free energies of reaction and activation are G3MP2B3 values (298.15 K) in kJ/mol. ResearchGate. Available at: [Link]

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH. Available at: [Link]

-

(PDF) Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. ResearchGate. (2021-09-16). Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH. (2025-08-14). Available at: [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Research. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. (2019-09-02). Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

-

Pharmacological profile of novel psychoactive benzofurans. PubMed. Available at: [Link]

-

This compound-3(2H)-one. ChemBK. (2024-04-09). Available at: [Link]

-

Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

(PDF) Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. ResearchGate. (2015-09-18). Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. (2019-08-27). Available at: [Link]

-

Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. MDPI. Available at: [Link]

-

Mini review on important biological properties of benzofuran derivatives. MedCrave online. (2016-09-28). Available at: [Link]

-

(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

-

Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed. Available at: [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. ResearchGate. (2025-09-14). Available at: [Link]

-

Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]

-

ATSDR 2,3-Benzofuran Tox Profile. ATSDR. Available at: [Link]

-

NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. Available at: [Link]

-

NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. Available at: [Link]

-

TR-370: Benzofuran (CASRN 271-89-6) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. Available at: [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mattioli1885journals.com [mattioli1885journals.com]

- 13. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 15. researchgate.net [researchgate.net]

- 16. jopcr.com [jopcr.com]

- 17. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]